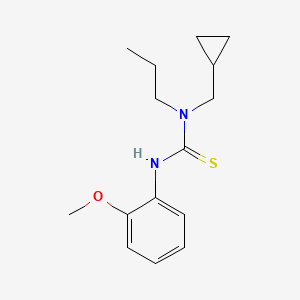![molecular formula C17H13ClN2O2S B5516498 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5516498.png)
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The synthesis of compounds similar to N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide often involves the cyclization of carbethoxyhydrazones under specific reaction conditions, such as those of the Hurd-Mori reaction (Kuticheva, Pevzner, & Petrov, 2015).
- Another relevant synthesis method includes the reaction of aminobenzofuran with acryloyl chloride, as seen in the synthesis of acrylamide monomers (Barım & Akman, 2019).
Molecular Structure Analysis
- The structural analysis of similar compounds is often conducted using spectroscopic methods such as UV-Vis, FT-IR, and NMR, combined with quantum chemical calculations (Barım & Akman, 2019).
Chemical Reactions and Properties
- Derivatives of similar furan and thiazole compounds show a range of chemical reactions, including cyclization, hydrolysis, and alkylation, leading to various structural transformations (Kariuki et al., 2022).
Physical Properties Analysis
- The physical properties of such compounds are often characterized by their solubility, melting points, and stability. For example, certain acrylamides show varying solubility in water and exhibit specific thermal stability (Saikachi & Suzuki, 1958).
Chemical Properties Analysis
- The chemical properties include reactivity, functional group transformations, and stability under various conditions. The presence of functional groups like furan and thiazole rings contributes to the unique chemical behavior of these compounds (Yadav & Ballabh, 2020).
科学的研究の応用
Catalytic Applications
Bimetallic composite catalysts incorporating compounds with structures similar to N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide have been developed for the synthesis of arylated furans and thiophenes in aqueous media. These catalysts enable the Suzuki reaction, facilitating the production of heterobiaryls containing furyl and thienyl rings, which are crucial for developing pharmaceuticals and materials with advanced properties (Bumagin et al., 2019).
Herbicidal Activity
Research on derivatives structurally related to this compound has shown significant herbicidal activities. These compounds serve as herbicidal inhibitors of photosystem II (PSII) electron transport, demonstrating the potential of thiazolyl and furyl acrylamides in agricultural applications to control weed growth effectively (Wang et al., 2004).
Antibacterial Properties
The synthesis of furan compounds incorporating elements of the chemical structure of this compound has yielded compounds with strong antibacterial activities against Staphylococcus aureus. This suggests a potential application in developing new antibacterial agents (Hirao et al., 1971).
Material Science
Polymer complexes involving molecules similar to this compound have been studied for their potential in creating new materials. These complexes are characterized for their structural, thermal, and electronic properties, indicating their usefulness in various applications, including electronics and drug delivery systems (El-Sonbati et al., 2018).
Safety and Hazards
Sigma-Aldrich provides “N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide” as part of a collection of rare and unique chemicals to early discovery researchers . They do not provide a warranty of fitness for a particular purpose or against infringement of intellectual property rights of a third party . The buyer assumes responsibility to confirm product identity and/or purity .
特性
IUPAC Name |
(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-13-4-1-3-12(9-13)10-15-11-19-17(23-15)20-16(21)7-6-14-5-2-8-22-14/h1-9,11H,10H2,(H,19,20,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNKTLRNFCSUDF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5516417.png)
![1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B5516419.png)
![4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,2-dimethylpiperazine](/img/structure/B5516421.png)
![N'-(2,3-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5516423.png)
![2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5516442.png)




![4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516520.png)
![vinyl {[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate](/img/structure/B5516522.png)

![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)
![(1S*,5R*)-3-(2-pyrazinyl)-6-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5516532.png)